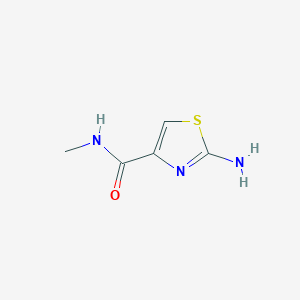

2-amino-N-methyl-1,3-thiazole-4-carboxamide

Description

2-Amino-N-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2 and a methylated carboxamide group at position 2. This scaffold is pharmacologically significant due to its ability to engage in hydrogen bonding and hydrophobic interactions, making it a versatile template for drug discovery.

Propriétés

IUPAC Name |

2-amino-N-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOSKWMFWUTTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654700 | |

| Record name | 2-Amino-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827588-55-6 | |

| Record name | 2-Amino-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been reported to interact with various targets, leading to a range of biological effects. For instance, some thiazole derivatives have been found to inhibit COX enzymes, which play a key role in inflammation and pain.

Biochemical Pathways

Thiazole derivatives have been reported to affect a wide range of biochemical pathways due to their diverse biological activities. For example, some thiazole derivatives have been found to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall.

Analyse Biochimique

Biochemical Properties

2-amino-N-methyl-1,3-thiazole-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a high binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase. The nature of these interactions is often characterized by hydrogen bonding and other non-covalent interactions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been found to have significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa. It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind with high affinity to the enzyme UDP-N-acetylmuramate/L-alanine ligase, potentially acting as an antagonist. This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to inhibit the proinflammatory cytokine IL-2 ex vivo in mice at a dosage of approximately 5 mg/kg

Activité Biologique

2-Amino-N-methyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Target of Action

Thiazole derivatives, including this compound, are known to interact with multiple biological targets. They exhibit activities such as:

- Antimicrobial : Effective against various bacterial strains.

- Antitumor : Inducing cytotoxic effects in cancer cells.

- Neuroprotective : Modulating neurotransmitter systems.

Mode of Action

The compound may exert its effects through:

- Enzyme Inhibition : Interacting with key enzymes involved in metabolic pathways.

- Receptor Modulation : Influencing receptor activity that regulates cellular signaling pathways.

The structural features of this compound allow it to participate in various biochemical reactions. Its thiazole ring facilitates nucleophilic and electrophilic substitution reactions, enhancing its versatility in biological systems.

Table 1: Biochemical Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits M. tuberculosis with an MIC of 0.06 µg/ml | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Neuroprotective | Modulates AMPA receptor activity |

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : It modulates critical pathways such as MAPK and PI3K/Akt, impacting cell survival and proliferation.

- Gene Expression : Alters the expression profiles of genes involved in stress response and apoptosis.

Case Study: Antimicrobial Activity

A study identified that derivatives of thiazole compounds exhibit promising activity against M. tuberculosis. The specific compound methyl 2-amino-5-benzylthiazole-4-carboxylate was highlighted for its potent inhibitory effect with an MIC significantly lower than standard treatments like isoniazid (INH) and thiolactomycin (TLM) .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

- Lower Doses : Show beneficial antioxidant and anti-inflammatory properties.

- Higher Doses : May lead to cytotoxicity or adverse effects in normal cells.

Metabolic Pathways

This compound participates in several metabolic pathways:

- Oxidative Stress Response : Interacts with enzymes that mitigate oxidative damage.

- Energy Metabolism : Influences pathways regulating ATP production and utilization.

Transport and Distribution

The compound's transport within the body is mediated by specific transporters. Its distribution to various tissues affects its therapeutic efficacy and potential side effects.

Subcellular Localization

The localization of this compound within cellular compartments (e.g., mitochondria, nucleus) is crucial for its biological activity. This localization can dictate its interaction with target proteins and subsequent effects on cellular function.

Applications De Recherche Scientifique

Anticoagulant Properties

One of the prominent applications of 2-amino-N-methyl-1,3-thiazole-4-carboxamide derivatives is as Factor Xa (FXa) inhibitors , which are crucial in the development of anticoagulant medications. Research indicates that these compounds can effectively inhibit FXa, which plays a significant role in the coagulation cascade. The structural modifications of these derivatives enhance their anticoagulant activity while minimizing side effects. For instance, a study revealed that specific derivatives exhibited significant FXa suppression activity, making them candidates for new anticoagulation therapies .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . A derivative known as methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM). This indicates its potential for development into new anti-tubercular agents . Additionally, thiazole derivatives have been reported to exhibit antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antimicrobial efficacy .

Drug Resistance Modulation

Another significant application of this compound derivatives is in modulating drug resistance in cancer therapies. A novel compound derived from this scaffold has shown the ability to reverse drug resistance in cancer cell lines resistant to paclitaxel and doxorubicin. This property is particularly valuable in treating multidrug-resistant cancers . The incorporation of specific chemical moieties into the thiazole framework has been linked to improved intracellular drug concentrations and enhanced therapeutic effects .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that variations in substituents on the thiazole ring can significantly influence both its pharmacological properties and toxicity profiles. For example, compounds with halogenated phenyl groups have been associated with increased antibacterial activity .

Data Table: Summary of Key Findings

Analyse Des Réactions Chimiques

Alkylation Reactions

The primary amino group at position 2 undergoes alkylation with alkyl halides or epoxides. This reaction is typically performed in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., K₂CO₃, NaH) to deprotonate the amine.

Example Reaction:

2-amino-N-methyl-1,3-thiazole-4-carboxamide + benzyl bromide → N-benzyl-2-amino-N-methyl-1,3-thiazole-4-carboxamide

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | DMF | 60°C | 78% |

This reactivity enables the synthesis of derivatives with modified pharmacokinetic properties .

Acylation Reactions

The amino group reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. Catalysts like DMAP or HOBt are often employed.

Example Reaction:

this compound + acetyl chloride → N-acetyl-2-amino-N-methyl-1,3-thiazole-4-carboxamide

| Reagent | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DMAP | DCM | 85% |

Acylation enhances metabolic stability by blocking oxidative deamination .

Cyclization Reactions

The carboxamide group participates in cyclization with aldehydes or ketones to form fused heterocycles.

Example Reaction:

this compound + benzaldehyde → Thiazolo[4,5-d]pyrimidine derivative

| Conditions | Catalyst | Yield | Source |

|---|---|---|---|

| AcOH, reflux, 4 hrs | – | 62% |

Cyclized products show enhanced biological activity due to increased planarity .

Nucleophilic Aromatic Substitution

Electrophilic substitution occurs at the thiazole ring’s C5 position under acidic conditions.

Example Reaction:

this compound + HNO₃ → 5-nitro-2-amino-N-methyl-1,3-thiazole-4-carboxamide

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C, 1 hr | 55% |

Nitration introduces electron-withdrawing groups, altering electronic properties .

Hydrolysis Reactions

The carboxamide group hydrolyzes to a carboxylic acid under acidic or basic conditions.

Example Reaction:

this compound → 2-amino-N-methyl-1,3-thiazole-4-carboxylic acid

| Conditions | Catalyst | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 6 hrs | – | 90% | |

| 2M NaOH, 80°C, 3 hrs | – | 88% |

Hydrolysis products serve as intermediates for further functionalization .

Coupling Reactions

The carboxamide participates in peptide coupling with amines or isocyanates using EDCI/HOBt.

Example Reaction:

this compound + isonicotinic acid → N-(isonicotinoyl)-2-amino-N-methyl-1,3-thiazole-4-carboxamide

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| EDCI/HOBt | DMF, rt, 12 hrs | 71% |

Coupled derivatives exhibit improved target binding in kinase inhibition assays .

Table: Comparative Reactivity of Key Functional Groups

| Functional Group | Reaction Type | Preferred Reagents | Typical Yield Range |

|---|---|---|---|

| 2-Amino | Alkylation/Acylation | Alkyl halides, Acid chlorides | 70–90% |

| Thiazole C5 | Electrophilic substitution | HNO₃, Cl₂ | 50–70% |

| Carboxamide | Hydrolysis/Coupling | HCl, EDCI/HOBt | 70–95% |

This compound’s reactivity profile enables the development of structurally diverse analogs with applications in drug discovery, particularly as kinase inhibitors and antimicrobial agents . Experimental protocols emphasize optimizing reaction conditions to balance yield and selectivity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Thiazole-4-Carboxamide Derivatives

Binding Interactions and Target Specificity

- MNC : Exhibits dual hydrophobic (Tyr453, His505) and hydrogen-bonding (Arg403, Gln409) interactions with SARS-CoV-2’s spike protein, leveraging its dihydroxyphenyl and imidazole groups .

- Thiazovivin: Targets ROCK1 via pyrimidine-amino interactions, demonstrating how electron-rich substituents enhance kinase inhibition .

Pharmacological Metrics

Table 2: Pharmacological and Physicochemical Metrics

Research Implications and Limitations

- Structural Flexibility : Substituents at position 2 (e.g., acetyl in bacillamide A vs. pyrimidine in Thiazovivin) dictate target engagement and solubility .

- Contradictions : While MNC shows strong in silico binding to SARS-CoV-2, in vivo efficacy remains unvalidated. Similarly, BTZ’s DrugBank entry lacks clinical data despite its unique structure .

- Synthesis Challenges : Complex analogs like GDC-0339 require advanced synthetic techniques, limiting accessibility compared to simpler derivatives .

Méthodes De Préparation

Amino Acid-Derived Thiazole Synthesis (Route A)

This method involves starting from suitably protected amino acids which are converted into thiazole derivatives through a sequence of amide formation, thioamide conversion, and cyclization steps.

Step 1: Amide Formation

Amino acids are first converted to their corresponding amides (e.g., compounds 85–89 in one study) through standard peptide coupling reactions using carbodiimide reagents such as EDCI and coupling additives like HOBt.Step 2: Thioamide Conversion

The amides are then converted into thioamides (compounds 90–94) via treatment with reagents such as Lawesson’s reagent or phosphorus pentasulfide, which replace the carbonyl oxygen with sulfur.Step 3: Thiazole Ring Formation

The thioamides undergo cyclization to form the thiazole ring (compounds 95–99) using a procedure involving calcium carbonate to neutralize hydrobromic acid generated in situ. This method improves yields and simplifies purification compared to earlier three-step methods but may cause partial racemization at chiral centers.

This approach allows for the incorporation of amino acid-derived stereochemistry into the thiazole ring, which is crucial for biological activity.

Amide Coupling of Thiazole Intermediates (Route B)

An alternative and widely used strategy involves the preparation of functionalized thiazole intermediates followed by amide coupling with various amines or amino acid derivatives to introduce the N-methyl substitution and other side chains.

Starting Material

Commercially available ethyl 2-amino-4-carboxylate (compound 3) is used as a key precursor.Step 1: Protection and Hydrolysis

The amino group of compound 3 is protected with di-tert-butyl dicarbonate (Boc protection), and the ester group is hydrolyzed to the corresponding acid.Step 2: Amide Coupling

The acid is coupled with different amines such as methylamine, benzylamine, or phenylethylamine using peptide coupling reagents (EDCI, HOBt, DIPEA) to yield amides (compounds 4a–c).Step 3: Boc Deprotection and Coupling with N-methyl-Valine

Removal of the Boc group with trifluoroacetic acid (TFA) produces free amines, which are then coupled with Fmoc-N-methyl-(L)-valine to introduce the N-methyl substitution (compounds 5a–c).Step 4: Final Coupling to Form Carboxamide

After Fmoc deprotection, the resulting amines are reacted with isocyanates or isonicotinic acid to form the final carboxamide derivatives (compounds 6a–n), including this compound analogues.

Reaction Conditions and Yields

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection of amino group | Boc2O, DCM, RT | ~92 | High efficiency |

| 2 | Ester hydrolysis to acid | LiOH, H2O/THF | ~98 | Mild conditions |

| 3 | Amide coupling | EDCI, HOBt, DIPEA, amine | 93–97 | Classic peptide coupling |

| 4 | Boc deprotection | TFA, DCM, RT, 3 h | Quantitative | Standard deprotection |

| 5 | Coupling with Fmoc-N-methyl-(L)-valine | EDCI, HOBt, DIPEA, DCM | 54–68 | Moderate yields |

| 6 | Fmoc deprotection | Piperidine, MeOH | 85 | Efficient removal |

| 7 | Final coupling with isocyanates or acid | DCM or DMF, EDCI, HOBt | 71–93 | High yields |

These conditions ensure the synthesis of high-purity products suitable for biological evaluation.

Analytical Characterization

The synthesized compounds, including this compound, are characterized by:

Nuclear Magnetic Resonance (NMR):

Both ^1H-NMR and ^13C-NMR spectra confirm the chemical structure and purity.High-Resolution Mass Spectrometry (HRMS):

Confirms molecular weight and formula.Melting Point Determination:

Provides physical property data.Chromatography:

Flash column chromatography and thin-layer chromatography (TLC) are used for purification and monitoring reaction progress.

Summary Table of Key Synthetic Intermediates and Compounds

| Compound ID | Description | Key Functional Groups | Synthetic Step Reference |

|---|---|---|---|

| 3 | Ethyl 2-amino-4-carboxylate | Amino, ester | Starting material |

| 4a–c | Boc-protected amino acid amides | Boc-NH, amide | Amide coupling step |

| 5a–c | Coupled with N-methyl-Valine | N-methyl amide, Fmoc-protected | N-methyl introduction |

| 6a–n | Final 2-amino-thiazole-4-carboxamide derivatives | Amide, thiazole ring | Final coupling step |

Research Findings on Preparation Efficiency and Challenges

The calcium carbonate neutralization method for thiazole formation improves yield and simplifies purification but may cause partial racemization at chiral centers, affecting stereochemical purity.

The peptide coupling steps using EDCI/HOBt are highly effective for amide bond formation, with yields typically above 90%, except for coupling with N-methyl-valine which yields moderately (54–68%).

The synthetic route allows for structural modifications at the amide and amino positions, facilitating the design of analogues with potential biological activity.

Q & A

Basic: What are the standard synthetic routes for 2-amino-N-methyl-1,3-thiazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions. A common approach is the Hantzsch thiazole synthesis , where a thioamide reacts with α-haloketones under controlled conditions. For example:

- Step 1: React N-methylthioamide with α-chloroketone derivatives in ethanol or DMF at 60–80°C for 6–12 hours.

- Step 2: Purify the product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Variables: pH (neutral to slightly basic), solvent polarity, and reaction time significantly impact yield (typically 50–70%). Contaminants like unreacted haloketones are monitored via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization employs multimodal spectroscopic and analytical techniques :

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 2.8–3.1 ppm (N-methyl group), δ 6.5–7.0 ppm (thiazole ring protons), and δ 8.1–8.3 ppm (amide NH, broad singlet).

- ¹³C NMR: Carboxamide carbonyl at ~165–170 ppm; thiazole C-2 and C-4 carbons at ~150–155 ppm .

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 185.25 for C₆H₈N₂OS). Fragmentation patterns confirm the thiazole backbone (e.g., loss of CO group at m/z 140) .

- Elemental Analysis: Confirms C, H, N, S composition (±0.3% deviation) .

Advanced: How can researchers design experiments to assess its anticancer mechanism?

Methodological Answer:

Mechanistic studies require targeted biochemical assays and structural modeling :

- Enzyme Inhibition Assays:

- Kinase Profiling: Screen against a panel of kinases (e.g., EGFR, CDK2) using ADP-Glo™ assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Apoptosis Pathways: Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, A549) via fluorometric substrates .

- QSAR Modeling:

- Use software like Schrödinger or MOE to correlate substituent effects (e.g., N-methyl vs. cyclopropyl groups) with bioactivity. Thiazole ring planarity and carboxamide polarity are critical for target binding .

- X-ray Crystallography: Co-crystallize with target proteins (e.g., tubulin) using SHELXL for refinement. Data collection at 1.8–2.0 Å resolution reveals binding modes .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

Address discrepancies through systematic validation and meta-analysis :

- Control Variables:

- Standardize cell lines (e.g., ATCC-verified HeLa), culture conditions (e.g., 10% FBS, 37°C), and compound purity (>95% by HPLC) .

- Dose-Response Reproducibility:

- Repeat assays in triplicate with independent syntheses. Use ANOVA to assess batch-to-batch variability (p < 0.05 threshold) .

- Structural Analog Comparison:

- Compare with analogs like N-(4-methoxyphenyl)-3-methylbenzamide (). Differences in thiazole substitution (e.g., methyl vs. amino groups) explain potency variations .

- Meta-Analysis Tools:

- Use RevMan or GraphPad Prism to aggregate data from ≥5 studies. Forest plots highlight outliers due to solvent (DMSO vs. saline) or assay type (MTT vs. resazurin) .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

- Solubility:

- Polar Solvents: High solubility in DMSO (>50 mg/mL), moderate in methanol (~10 mg/mL).

- Aqueous Buffers: Poor solubility in water (<1 mg/mL); use 0.1% Tween-80 or cyclodextrin for in vivo studies .

- Stability:

- Storage: Stable at −20°C for >6 months (lyophilized). In solution (DMSO), avoid >3 freeze-thaw cycles.

- Degradation Signs: HPLC retention time shifts (>5%) or new peaks indicate hydrolysis (amide bond cleavage) .

Advanced: How to optimize its pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment:

- Introduce electron-withdrawing groups (e.g., fluorine) to reduce logP (target 2–3). Synthesize analogs via Suzuki-Miyaura coupling .

- Metabolic Stability:

- Incubate with liver microsomes (human/rat). CYP450 inhibition (e.g., CYP3A4) is assessed via LC-MS metabolite profiling .

- Plasma Protein Binding:

- Use equilibrium dialysis (PBS, pH 7.4). >90% binding suggests need for prodrug strategies (e.g., esterification) .

Advanced: What computational methods predict its binding affinity to biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina with crystal structures (PDB: 1M17 for kinases). Grid boxes centered on ATP-binding sites. Scores <−7.0 kcal/mol indicate strong binding .

- MD Simulations:

- Run 100-ns simulations (GROMACS) to assess stability. RMSD <2.0 Å over time validates pose retention .

- Free Energy Calculations:

- MM-PBSA/GBSA methods quantify ΔG binding. Compare with experimental IC₅₀ values (R² >0.7 expected) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.